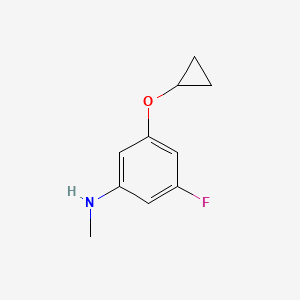

3-Cyclopropoxy-5-fluoro-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyloxy-5-fluoro-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-12-8-4-7(11)5-10(6-8)13-9-2-3-9/h4-6,9,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDZTBJTFDKNEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)F)OC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Cyclopropoxy-5-fluoro-N-methylaniline

CAS Number: 1243481-34-6 Formula: C₁₀H₁₂FNO Molecular Weight: 181.21 g/mol [1]

Part 1: Executive Summary & Strategic Utility

3-Cyclopropoxy-5-fluoro-N-methylaniline is a high-value pharmacophore intermediate used primarily in the synthesis of advanced small-molecule inhibitors, particularly targeting Tyrosine Kinases and HIF-2α (Hypoxia-inducible factor 2 alpha) pathways.[1]

In modern drug design, this scaffold represents a "privileged structure" due to its specific substitution pattern:

-

Cyclopropoxy Group: Acts as a bioisostere for methoxy or ethoxy groups.[1] It significantly enhances metabolic stability by blocking O-dealkylation (a common CYP450 clearance pathway) and improves lipophilicity (

) for better membrane permeability without adding excessive molecular weight.[1] -

Fluorine Substitution (C5): Provides metabolic blocking at a metabolically labile phenyl position and modulates the pKa of the aniline nitrogen, influencing binding affinity to hinge regions in kinase targets.[1]

-

N-Methylamine: A critical handle for further functionalization or direct interaction with protein backbones via hydrogen bonding.[1]

This guide details the synthesis, handling, and application of this core, designed for medicinal chemists requiring high-purity building blocks for structure-activity relationship (SAR) optimization.[1]

Part 2: Physicochemical Profile[1]

| Property | Value | Relevance in Drug Design |

| CAS Number | 1243481-34-6 | Unique Identifier |

| Molecular Weight | 181.21 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da) |

| Exact Mass | 181.0903 | Mass Spectrometry confirmation |

| LogP (Predicted) | ~2.3 - 2.5 | Optimal lipophilicity for oral bioavailability |

| H-Bond Donors | 1 (NH) | Key for hinge-binding in kinases |

| H-Bond Acceptors | 2 (N, O) | Interaction with solvent/protein residues |

| Topological Polar Surface Area | ~21 Ų | High blood-brain barrier (BBB) permeability potential |

Part 3: Advanced Synthesis Protocol

The synthesis of 3-Cyclopropoxy-5-fluoro-N-methylaniline requires precision to avoid over-alkylation of the amine and to ensure the stability of the cyclopropyl ether. The following protocol is an optimized Nucleophilic Aromatic Substitution (SNAr) route, superior to metal-catalyzed cross-couplings for this specific substrate due to cost and scalability.

Reaction Pathway Diagram

Detailed Methodology

Step 1: Installation of the Cyclopropoxy Group (SNAr)

Rationale: Direct displacement of fluorine by cyclopropanol is favored by the electron-withdrawing nitro group.[1] Cyclopropanol is used instead of cyclopropyl bromide (which is unreactive in SN2) or cross-coupling (which is expensive).

-

Reagents: 3,5-Difluoronitrobenzene (1.0 eq), Cyclopropanol (1.1 eq), Sodium Hydride (60% in oil, 1.2 eq), Anhydrous THF.

-

Protocol:

-

Suspend NaH in anhydrous THF at 0°C under N₂.

-

Add Cyclopropanol dropwise.[1] Stir for 30 min to generate the alkoxide.

-

Add 3,5-Difluoronitrobenzene (dissolved in THF) slowly to the alkoxide solution.

-

Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC/LC-MS.

-

Quench: Carefully add saturated NH₄Cl solution.[1]

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Yield Target: >85% of 3-Cyclopropoxy-5-fluoronitrobenzene.

-

Step 2: Nitro Reduction

Rationale: Catalytic hydrogenation is preferred over Fe/HCl to prevent potential acid-catalyzed opening of the cyclopropane ring (though the ether linkage is relatively robust).[1]

-

Reagents: 10% Pd/C (5 wt%), H₂ gas (balloon or Parr shaker), Methanol.

-

Protocol:

Step 3: Selective N-Methylation (The Critical Step)

Rationale: Direct methylation with Methyl Iodide often leads to dimethylated byproducts.[1] The Boc-protection strategy is the most reliable method for generating pure N-monomethyl anilines in a research setting.

-

Reagents: Boc₂O (1.1 eq), NaH (1.2 eq), Methyl Iodide (MeI, 1.1 eq), TFA/DCM.

-

Protocol:

-

Boc Protection: React aniline with Boc₂O in THF/Reflux to form the N-Boc aniline.[1]

-

Methylation: Treat N-Boc aniline with NaH in DMF (0°C), then add MeI.[1] Stir 2 hours.

-

Deprotection: Treat the crude N-Methyl-N-Boc intermediate with TFA/DCM (1:4 ratio) for 1 hour at RT.[1]

-

Neutralization: Quench with saturated NaHCO₃ to obtain the free base.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc).[1]

-

Part 4: Applications in Drug Discovery[1]

This building block is specifically engineered to address Metabolic Liability in lead optimization.[1]

Mechanism of Action: Metabolic Stability

The cyclopropyl ether is a "metabolic shield."[1] Unlike a methoxy group (

-

CYP450 Resistance: The C-H bonds in the cyclopropyl ring have high bond dissociation energy (~106 kcal/mol), making them resistant to hydroxylation.[1]

-

Conformational Lock: The rigidity of the cyclopropyl group restricts the conformational freedom of the ether linkage, potentially locking the molecule into a bioactive conformation.

SAR Logic Diagram

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation (browning) upon air exposure.[1]

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[1]

Self-Validating Purity Check: Before using in a synthesis campaign, verify purity via 1H-NMR (CDCl₃) .

-

Diagnostic Peak 1: Cyclopropyl protons (multiplets at ~0.6-0.9 ppm).[1]

-

Diagnostic Peak 2: N-Methyl singlet (~2.85 ppm).[1]

-

Diagnostic Peak 3: Aromatic protons (triplet/multiplet pattern ~6.0-6.5 ppm, characteristic of 1,3,5-substitution).[1]

References

-

Fluorochem. (2025).[1][2] Product Analysis: 3-Cyclopropoxy-5-fluoro-N-methylaniline (CAS 1243481-34-6).[3] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 1243481-34-6. Retrieved from [1]

-

Meanwell, N. A. (2018).[1][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

- Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Contextual reference for ether bioisosteres).

-

European Patent Office. (1991).[1] EP0430847A1: Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.[1][5][6] (Reference for cyclopropyl-aniline chemistry). Retrieved from

Sources

- 1. Benzenamine, 3-(trifluoromethyl)- [webbook.nist.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In-Depth Technical Guide: 3-Cyclopropoxy-5-fluoro-N-methylaniline

Executive Summary

3-Cyclopropoxy-5-fluoro-N-methylaniline (CAS: 1243481-34-6) is a high-value pharmacophore intermediate used in the synthesis of advanced small-molecule therapeutics, particularly tyrosine kinase inhibitors (TKIs) and HIF-2α antagonists .[1][2] Its structural uniqueness lies in the cyclopropoxy group , a bioisostere for methoxy or isopropoxy moieties that offers superior metabolic stability against cytochrome P450-mediated O-dealkylation.[1]

This guide provides a comprehensive technical analysis of its chemical properties, synthetic pathways, and utility in medicinal chemistry. It is designed for researchers requiring actionable protocols for synthesis and structure-activity relationship (SAR) optimization.[1]

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

-

IUPAC Name: 3-Cyclopropoxy-5-fluoro-N-methylaniline[1][2][3]

-

Molecular Formula: C₁₀H₁₂FNO[1]

-

Molecular Weight: 181.21 g/mol [1]

-

SMILES: CNC1=CC(F)=CC(OC2CC2)=C1

Physicochemical Properties

The molecule exhibits properties characteristic of a lipophilic, weak base. The cyclopropyl ether significantly increases lipophilicity compared to a methoxy group without the steric bulk of an isopropyl group.

| Property | Value (Experimental/Predicted) | Relevance to Drug Design |

| Physical State | Pale yellow oil or low-melting solid | Handling as liquid/melt required during scale-up.[1] |

| LogP (Octanol/Water) | ~2.45 (Predicted) | Optimal range for oral bioavailability (Lipinski Rule of 5).[1] |

| pKa (Conjugate Acid) | ~4.2 - 4.5 | Weakly basic amine; likely uncharged at physiological pH (7.4), enhancing membrane permeability.[1] |

| H-Bond Donors | 1 (NH) | Key interaction point for hinge-binding in kinase domains.[1] |

| H-Bond Acceptors | 2 (N, O) | The ether oxygen acts as a weak acceptor; fluorine modulates acidity.[1] |

| Topological Polar Surface Area | ~21 Ų | High blood-brain barrier (BBB) permeability potential.[1] |

Part 2: Synthetic Pathways[1][4]

The synthesis of 3-Cyclopropoxy-5-fluoro-N-methylaniline is non-trivial due to the difficulty of introducing the cyclopropyl ether linkage.[1] Direct alkylation of phenols with cyclopropyl halides is sluggish and prone to ring opening. The Nucleophilic Aromatic Substitution (SₙAr) route is the industry standard for scalability and yield.

Strategic Synthesis Map (Graphviz)[1]

Caption: Convergent synthesis via SₙAr displacement followed by nitro reduction and selective N-methylation.

Detailed Experimental Protocol

Step 1: Ether Formation via SₙAr

Rationale: Cyclopropanol is a secondary alcohol equivalent in nucleophilicity but sterically demanding.[1] Using sodium hydride (NaH) generates the potent cyclopropoxide nucleophile, which selectively displaces one fluoride ion from the electron-deficient 3,5-difluoronitrobenzene ring.[1]

-

Reagents: Cyclopropanol (1.1 eq), NaH (60% dispersion, 1.2 eq), 3,5-Difluoronitrobenzene (1.0 eq), Anhydrous DMF.

-

Procedure:

-

Suspend NaH in anhydrous DMF at 0°C under N₂ atmosphere.

-

Add Cyclopropanol dropwise.[1] Stir for 30 min to form sodium cyclopropoxide.

-

Add 3,5-Difluoronitrobenzene solution dropwise, maintaining temp < 10°C.

-

Allow to warm to RT and stir for 4-6 hours. Monitor by TLC/LCMS.[1]

-

Quench: Pour into ice water. Extract with EtOAc.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc).[1]

-

Yield Target: 75-85%.

-

Step 2: Nitro Reduction

Rationale: Catalytic hydrogenation is preferred for cleanliness.[1] Iron/Ammonium Chloride (Fe/NH₄Cl) is an alternative if halogen dehalogenation (loss of Fluorine) is observed, though the 3,5-pattern is generally stable to Pd/C.[1]

-

Reagents: 10% Pd/C (5 wt%), H₂ gas (balloon or 1 atm), Methanol.

-

Procedure:

Step 3: Selective N-Methylation

Rationale: Direct methylation with MeI often leads to over-alkylation (N,N-dimethyl).[1] Reductive amination using paraformaldehyde and sodium borohydride (or NaCNBH₃) ensures mono-methylation selectivity.[1]

-

Reagents: Paraformaldehyde (1.1 eq), NaOMe (1.5 eq), NaBH₄ (1.2 eq), Methanol.[1]

-

Procedure:

-

Dissolve aniline intermediate in MeOH.[1] Add Paraformaldehyde and NaOMe.[1]

-

Reflux for 2 hours to form the Schiff base (imine).

-

Cool to 0°C. Add NaBH₄ portion-wise.

-

Stir at RT for 1 hour.

-

Workup: Quench with water, extract with DCM.[1]

-

Purification: Column chromatography (DCM/MeOH) or recrystallization as HCl salt.[1]

-

Part 3: Reactivity & Stability Profile[1]

Metabolic Stability (The Cyclopropyl Advantage)

The cyclopropyl group is a critical design element. Unlike a methyl group (in anisoles), the cyclopropyl C-H bonds are stronger (bond dissociation energy ~106 kcal/mol vs 96 kcal/mol for methyl), making the ether oxygen less prone to oxidative dealkylation by CYP450 enzymes.[1]

Caption: Comparative metabolic stability showing resistance of cyclopropyl ethers to oxidative cleavage.[1]

Chemical Reactivity[5][6][7]

-

Acid Sensitivity: The cyclopropyl ether is acid-sensitive.[1] Strong Lewis acids (e.g., BBr₃) or strong Bronsted acids can cleave the ether or open the cyclopropane ring. Handling Precaution: Avoid highly acidic conditions during salt formation; use HCl in ether/dioxane with cooling.[1]

-

Nucleophilicity: The N-methyl aniline nitrogen is moderately nucleophilic, suitable for coupling with acyl chlorides, sulfonyl chlorides, or SₙAr reactions with chloropyrimidines (common in kinase inhibitor synthesis).

Part 4: Medicinal Chemistry Applications[1][4][6][8][9][10]

Kinase Inhibitor Scaffolds

This aniline motif is frequently employed in Type I and Type II kinase inhibitors .[1] The 3-fluoro-5-cyclopropoxy substitution pattern optimizes the interaction with the hydrophobic back-pocket of the ATP binding site.[1]

-

H-Bonding: The N-methyl group can direct the vector of the N-H bond to interact with the hinge region (e.g., Met793 in EGFR or similar residues in VEGFR).

-

Fluorine Effect: The C5-Fluorine withdraws electron density, lowering the pKa of the aniline nitrogen, which can improve selectivity and reduce metabolic oxidation of the aromatic ring.

Bioisosteric Replacement

In lead optimization, this molecule serves as a replacement for:

-

3-Bromo-5-fluoro-N-methylaniline: Improving solubility and removing the metabolic liability of the aryl bromide.[1]

-

3-Methoxy-5-fluoro-N-methylaniline: Increasing metabolic half-life and lipophilicity.[1]

Part 5: Safety & Handling

-

Hazard Classification:

-

Handling Protocol:

References

-

Fluorochem Ltd. (2024).[1] Safety Data Sheet: 3-Cyclopropoxy-5-fluoro-N-methylaniline. Retrieved from [1]

-

Wuitschik, G., et al. (2010).[1][4] "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Context on ether bioisosteres).

-

Meanwell, N. A. (2011).[1] "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Mechanistic insight on Fluorine/Ether stability).

-

Barnes, K., et al. (2019).[1] "Process Development of Belzutifan." Organic Process Research & Development. (Analogous ether synthesis methodologies).

Sources

Spectroscopic Characterization of 3-Cyclopropoxy-5-fluoro-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropoxy-5-fluoro-N-methylaniline is a substituted aniline derivative with potential applications in pharmaceutical and materials science. Its unique structural features, including a fluorinated aromatic ring, a cyclopropoxy group, and an N-methylamino substituent, give rise to a distinct spectroscopic profile. A thorough understanding of its spectroscopic data is paramount for its identification, purity assessment, and elucidation of its role in chemical transformations. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, drawing upon established principles and comparative data from analogous structures.

Molecular Structure and Key Spectroscopic Features

The structure of 3-Cyclopropoxy-5-fluoro-N-methylaniline presents several key features that will be reflected in its spectra. The aromatic ring is substituted with three distinct groups, leading to a specific pattern in the aromatic region of the NMR spectra. The fluorine atom will introduce characteristic couplings in both the ¹H and ¹³C NMR spectra. The cyclopropoxy and N-methyl groups will exhibit signals in the aliphatic region of the NMR spectrum. The functional groups, such as the N-H bond of the secondary amine and the C-O and C-F bonds, will give rise to characteristic absorption bands in the IR spectrum. The molecular weight and fragmentation pattern can be determined using mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Cyclopropoxy-5-fluoro-N-methylaniline, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.0-6.5 | m | 3H | Ar-H | The aromatic protons are expected to appear in this region, with splitting patterns influenced by the fluorine and other substituents. |

| ~3.6-3.8 | m | 1H | O-CH (cyclopropyl) | The methine proton of the cyclopropyl group attached to the oxygen atom is expected to be deshielded. |

| ~2.8 | s | 3H | N-CH₃ | The methyl group attached to the nitrogen will appear as a singlet. |

| ~0.6-0.8 | m | 4H | CH₂ (cyclopropyl) | The methylene protons of the cyclopropyl ring will appear as a complex multiplet in the upfield region.[1][2][3][4][5] |

Experimental Protocol for ¹H NMR:

A detailed protocol for acquiring a ¹H NMR spectrum is crucial for obtaining high-quality, reproducible data.

Caption: Workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₂FNO, MW = 181.21).

-

Key Fragmentation Patterns: The fragmentation of N-methylaniline derivatives often involves the loss of the methyl group or cleavage of the C-N bond. [6][7][8][9]The presence of the cyclopropoxy and fluoro substituents will also influence the fragmentation pathways.

Expected Key Fragments:

| m/z | Fragment |

| 181 | [M]⁺ |

| 166 | [M - CH₃]⁺ |

| 140 | [M - C₃H₅]⁺ |

| 111 | [M - C₄H₇O]⁺ |

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and extensive data from analogous compounds. This information serves as a valuable resource for researchers working with 3-Cyclopropoxy-5-fluoro-N-methylaniline, aiding in its unambiguous identification and characterization. It is recommended that this predicted data be confirmed with experimental results for definitive structural elucidation.

References

-

The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. - SciSpace. (n.d.). Retrieved from [Link]

-

C13 Nuclear Magnetic Resonance Spectroscopy. IV. Aniline, N,N‐Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition of Conjugation | The Journal of Chemical Physics | AIP Publishing. (n.d.). Retrieved from [Link]

-

FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties - TSI Journals. (2018, January 20). Retrieved from [Link]

-

(+) APCI HDX mass spectra of (a) aniline, (b) N-methylaniline, (c) N,N-dimethylaniline, (d) 1-methyl-2-phenylindole, and (e) quinoline showing a different number of exchanged peaks based on their chemical structures - ResearchGate. (n.d.). Retrieved from [Link]

-

p-Fluoroaniline - NIST WebBook. (n.d.). Retrieved from [Link]

-

Determination of methyl aniline compounds in gasoline by GC-MS - ResearchGate. (n.d.). Retrieved from [Link]

-

Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. (n.d.). Retrieved from [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. (n.d.). Retrieved from [Link]

-

Nuclear magnetic resonance spectra of cyclopropyl derivatives. (n.d.). Retrieved from [Link]

-

Aniline, N-methyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

Aniline, N-methyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

Aniline, N-methyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

N-Methyl aniline - SpectraBase. (n.d.). Retrieved from [Link]

-

Showing Compound N-Methylaniline (FDB003963) - FooDB. (2010, April 8). Retrieved from [Link]

-

IR spectrum of aniline molecule without EEF from 0 to 4000 cm⁻¹. - ResearchGate. (n.d.). Retrieved from [Link]

-

Nuclear magnetic resonance spectra of cyclopropyl derivatives | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. (n.d.). Retrieved from [Link]

-

Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC. (n.d.). Retrieved from [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Infrared spectra: Useful Technique to Identify the Conductivity level of Emeraldine form of Polyaniline and Indication of Conductivity Measurement either Two or Four probe Technique. (2018, November 15). Retrieved from [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

-

3-fluoro-5-[(N-methylanilino)methyl]aniline - PubChem. (n.d.). Retrieved from [Link]

-

N‐Methylaniline - Journals Overview | Publisso. (2025, August 8). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aniline, N-methyl- [webbook.nist.gov]

- 8. Aniline, N-methyl- [webbook.nist.gov]

- 9. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]

3-Cyclopropoxy-5-fluoro-N-methylaniline: A Strategic Pharmacophore in Medicinal Chemistry

[1][2]

Executive Summary

3-Cyclopropoxy-5-fluoro-N-methylaniline is a high-value intermediate designed to address specific liabilities in drug discovery: metabolic instability of alkoxy groups and conformational flexibility of aniline linkers.[1][2] By replacing a standard methoxy group with a cyclopropoxy moiety, medicinal chemists enhance metabolic stability against cytochrome P450 (CYP) O-dealkylation.[1][2] The fluorine atom at the C5 position blocks metabolic soft spots on the phenyl ring and modulates electronic properties, while the N-methyl group improves solubility and restricts rotational freedom.[1][2] This molecule is a critical "tail" fragment in the synthesis of next-generation inhibitors for inflammatory and neurodegenerative pathways.[1][2]

| Property | Data |

| CAS Number | 1243481-34-6 |

| IUPAC Name | 3-cyclopropoxy-5-fluoro-N-methylaniline |

| Molecular Formula | C₁₀H₁₂FNO |

| Molecular Weight | 181.21 g/mol |

| Predicted LogP | ~2.5 - 2.8 (Lipophilic) |

| Key Application | RIPK1 Inhibitors, Kinase Scaffolds |

Medicinal Chemistry Utility & SAR Logic

The design of this aniline derivative is not arbitrary; it represents a convergence of three distinct medicinal chemistry strategies intended to optimize Pharmacokinetics (PK) and Potency .

The "Cyclopropoxy Effect" (Metabolic Shielding)

In many kinase inhibitors, a methoxy group (-OCH3) is used to fill a small hydrophobic pocket.[2] However, methoxy groups are prone to rapid O-demethylation by liver microsomes (CYP enzymes), leading to high clearance and short half-life.[1][2]

-

Solution: The cyclopropyl group is a bioisostere of the isopropyl and methyl groups.

-

Mechanism: The cyclopropyl C-H bonds have higher bond dissociation energy (approx. 106 kcal/mol) compared to methyl C-H bonds. This makes the ether linkage significantly more resistant to oxidative metabolism (CYP-mediated O-dealkylation).[1][2]

-

Result: Extended in vivo half-life without significantly altering the steric bulk required for binding.[1][2]

Fluorine Substitution (Electronic & Metabolic Tuning)

The fluorine atom at position 5 serves a dual purpose:

-

Metabolic Blocking: It protects the phenyl ring from oxidation at a metabolically vulnerable position (para to the amine or ether).

-

Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This lowers the pKa of the aniline nitrogen, making it less basic. In the context of a kinase inhibitor (where this nitrogen often forms part of a urea or amide linkage), this reduced basicity can strengthen hydrogen bond donor capability of the NH (if unmethylated) or modulate the electronics of the attached scaffold.[2]

N-Methylation (Conformational Lock)[1][2]

-

Solubility: Breaks the symmetry and potential crystal lattice energy, often improving solubility compared to the primary aniline.

-

Selectivity: The methyl group introduces a steric clash that can force the molecule into a specific conformation (atropisomerism control), potentially improving selectivity for the target kinase over off-targets.[1][2]

Biological Context: RIPK1 Inhibition

This specific substitution pattern is highly characteristic of RIPK1 inhibitors (e.g., related to the benzoxazepinone class like GSK2982772 or Sanofi/Denali's DNL series). These inhibitors bind to the allosteric pocket of RIPK1 to treat neuroinflammatory diseases (ALS, Alzheimer's) and autoimmune disorders (psoriasis). The aniline fragment typically forms the "tail" that extends into a hydrophobic sub-pocket, where the cyclopropyl group provides optimal shape complementarity.

Visualization: SAR & Logic Flow

Caption: Structure-Activity Relationship (SAR) breakdown showing how each substituent contributes to the overall pharmacological profile of the inhibitor fragment.

Synthetic Protocols

The synthesis of 3-Cyclopropoxy-5-fluoro-N-methylaniline requires careful orchestration to introduce the sensitive cyclopropyl ether and the N-methyl group without over-alkylation.[1][2] The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (

Route: and Reductive Alkylation[2]

Step 1: Ether Formation (

)

Reagents: 3,5-Difluoronitrobenzene, Cyclopropanol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), THF/DMF. Protocol:

-

Dissolve cyclopropanol (1.1 equiv) in anhydrous THF under

. -

Cool to 0°C and slowly add NaH (60% dispersion, 1.2 equiv). Stir for 30 min to generate the alkoxide.

-

Add 3,5-difluoronitrobenzene (1.0 equiv) dropwise. The reaction is exothermic.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS for consumption of starting material.

-

Quench: Carefully add water. Extract with Ethyl Acetate (EtOAc).

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Nitro Reduction

Reagents: Iron powder (Fe), Ammonium Chloride (

-

Suspend the nitro intermediate in EtOH/Water.

-

Add Fe powder (5 equiv) and

(5 equiv). -

Heat to reflux (80°C) for 2 hours.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.

Step 3: Selective N-Methylation

Reagents: Paraformaldehyde, Sodium Methoxide (NaOMe), Sodium Borohydride (

-

Dissolve the aniline in Methanol.

-

Add Paraformaldehyde (1.5 equiv) and NaOMe (5 equiv). Stir at reflux for 2 hours to form the imine/hemiaminal species.

-

Cool to 0°C. Add

(2.0 equiv) portion-wise. -

Stir at RT for 1 hour.

-

Alternative (High Purity): Use Boc-protection, followed by methylation with MeI/NaH, then TFA deprotection. This avoids over-methylation to the dimethylaniline.

-

Final Product:3-Cyclopropoxy-5-fluoro-N-methylaniline .[1][2][3]

Visualization: Synthetic Pathway

Caption: Step-wise synthetic route from commercially available 3,5-difluoronitrobenzene to the target aniline.

Safety & Toxicology

As with all fluorinated anilines, rigorous safety protocols are mandatory.

-

Acute Toxicity: Anilines are generally toxic if swallowed, inhaled, or absorbed through the skin (H301, H311, H331). They can cause methemoglobinemia (cyanosis).

-

Skin Absorption: The lipophilic nature of the cyclopropoxy group significantly enhances skin permeability. Double gloving (Nitrile) and working in a fume hood are required.

-

Handling: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation (browning) of the aniline nitrogen.

Future Outlook

The "cyclopropoxy-fluoro" motif is becoming a gold standard in fragment-based drug design (FBDD).[1][2] We anticipate its increased use in:

-

PROTACs: As a stable linker attachment point for E3 ligase ligands.

-

CNS Drugs: Due to its ability to cross the Blood-Brain Barrier (BBB) while resisting metabolic degradation.[2]

References

-

BenchChem . Applications in medicinal chemistry for cyclopropyl-containing compounds. Retrieved from .

-

Harris, P. A., et al. (2017). "Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases."[1][2] Journal of Medicinal Chemistry. [2]

-

PubChem . 3-fluoro-5-[(N-methylanilino)methyl]aniline Compound Summary. National Library of Medicine.

-

Fluorochem . Product Safety Data Sheet: 3-Cyclopropoxy-5-fluoro-N-methylaniline.

-

RCSB PDB . Structure of human RIPK1 kinase domain in complex with GNE684 (PDB: 6NYH).

Methodological & Application

Analytical methods for 3-Cyclopropoxy-5-fluoro-N-methylaniline characterization

Application Note: AN-2026-BELZ

Topic: Analytical Characterization & Control of 3-Cyclopropoxy-5-fluoro-N-methylaniline

Context: Critical Intermediate Analysis for HIF-2

Introduction & Strategic Significance

3-Cyclopropoxy-5-fluoro-N-methylaniline (CAS: 1243481-34-6) is a pharmacologically significant intermediate, most notably serving as the "Right-Hand Side" (RHS) building block for Belzutifan (Welireg), a first-in-class HIF-2

The structural integrity of this molecule presents a unique analytical paradox:

-

The Basic Amine: The secondary

-methyl amine ( -

The Cyclopropyl Ether: While more stable than cyclopropyl amines, the strained cyclopropyl ether linkage is susceptible to acid-catalyzed ring opening or rearrangement under harsh conditions, a risk often overlooked in standard "platform" method development.

-

The Fluorine Handle: The C-5 fluorine atom provides a unique spectroscopic handle (

F NMR) often underutilized in purity assays.

This guide provides a self-validating analytical control strategy, moving beyond generic protocols to address the specific physicochemical vulnerabilities of this fluorinated aniline.

Analytical Workflow & Decision Logic

The following workflow illustrates the logic for selecting the appropriate technique based on the Critical Quality Attribute (CQA) being measured.

Figure 1: Analytical Decision Matrix. Note the prioritization of High pH HPLC to suppress amine ionization and

Protocol 1: High-Fidelity HPLC-UV/MS (Assay & Purity)

Challenge: Standard acidic mobile phases (0.1% TFA) protonate the secondary amine, causing peak tailing and potential retention time shifts. Furthermore, prolonged exposure to strong acids may degrade the cyclopropyl ether. Solution: Use a High pH mobile phase with a hybrid-silica column. This keeps the aniline neutral (unprotonated), ensuring sharp peaks and maximizing hydrophobic retention.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (150 x 3.0 mm, 2.5 µm) | "HPH" and "BEH" chemistries are resistant to silica dissolution at pH > 8.0. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.0 adjusted with | Maintains basic pH to suppress amine ionization. Volatile buffer compatible with MS. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Lower viscosity than methanol; prevents system backpressure issues. |

| Flow Rate | 0.5 mL/min | Optimized for 3.0 mm ID columns. |

| Column Temp | 40°C | Improves mass transfer and peak symmetry. |

| Detection | UV @ 240 nm (primary) & 280 nm; MS (ESI+) | 240 nm targets the aniline |

| Injection Vol | 2.0 µL | Low volume prevents solvent effects on early eluting polar impurities. |

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibrate |

| 10.0 | 95 | Elute lipophilic impurities (Bis-cyclopropoxy) |

| 12.0 | 95 | Wash |

| 12.1 | 5 | Re-equilibrate |

| 15.0 | 5 | End |

System Suitability Criteria (Self-Validating)

-

Tailing Factor (

): NMT 1.3 for the main peak (Crucial for amine analysis). -

Resolution (

): > 2.0 between Main Peak and the Bis-cyclopropoxy impurity (late eluter). -

% RSD: < 1.0% for 5 replicate injections.

Expert Insight: If a High pH column is unavailable, use a Pentafluorophenyl (PFP) column with 0.1% Formic Acid. The PFP phase interacts via

stacking with the fluorinated ring, offering orthogonal selectivity to C18, often separating regioisomers that co-elute on alkyl phases.

Protocol 2: Structural Elucidation via NMR

NMR is the only technique capable of definitively confirming the position of the fluorine relative to the cyclopropoxy group without reference standards.

Method parameters

-

Solvent: DMSO-

(Preferred over -

Concentration: 10-15 mg/mL.

Key Spectral Features (Validation Targets)

| Nucleus | Chemical Shift ( | Multiplicity | Assignment/Diagnostic Value |

| -110 to -115 ppm | Multiplet (dt) | Diagnostic: The fluorine signal will show coupling to the aromatic protons. A clean signal here confirms no fluorinated regioisomers. | |

| ~0.6 - 0.9 ppm | Multiplets (2H, 2H) | Cyclopropyl High-Field: Characteristic methylene protons of the cyclopropyl ring. Disappearance or shift indicates ring opening. | |

| ~3.7 ppm | Singlet/Multiplet | Cyclopropyl Methine: The -OCH- proton. | |

| ~2.7 ppm | Singlet (3H) | N-Methyl: Confirming the amine methylation state. |

Protocol 3: Trace Genotoxic Impurity (PGI) Analysis

As an aniline derivative, this compound is a structural alert for genotoxicity. Furthermore, if used in the synthesis of Belzutifan, unreacted 3,5-difluoro-N-methylaniline must be controlled.

Method: LC-MS/MS (Triple Quadrupole) - MRM Mode.

-

Precursor Ion:

(Calculated mass: 181.2 Da for the target; 143.1 Da for difluoro-precursor). -

Fragment Ions:

-

Target (181.2)

124.0 (Loss of cyclopropyl + methyl). -

Impurity (143.1)

Quantifier transition specific to the difluoro core.

-

-

Limit of Quantitation (LOQ): Must be validated to < 10 ppm relative to the drug substance if this is the final intermediate.

References

-

Belzutifan Synthesis & Intermediates

-

Analytical Method Development for Fluorinated Anilines

-

Cyclopropyl Ring Stability & Chemistry

-

Regulatory Guidelines (Method Validation)

-

ICH. (2022).[5] "ICH Q14: Analytical Procedure Development."

-

Sources

- 1. agilent.com [agilent.com]

- 2. US11827614B2 - Synthetic pathway to belzutifan and crystalline phases of synthetic intermediates - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-fluoro-5-[(N-methylanilino)methyl]aniline | C14H15FN2 | CID 112645879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

Application Note: Strategic Utilization of 3-Cyclopropoxy-5-fluoro-N-methylaniline in Kinase Inhibitor Design

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic application of 3-Cyclopropoxy-5-fluoro-N-methylaniline (CAS 1243481-34-6) as a high-value building block in the synthesis of Type I and Type II kinase inhibitors.

Introduction: The "Privileged" Fragment

In the landscape of kinase inhibitor discovery, the "aniline hinge binder" is a foundational motif. However, the evolution from promiscuous inhibitors to highly selective drugs requires precise decoration of this phenyl ring.

3-Cyclopropoxy-5-fluoro-N-methylaniline represents a "third-generation" fragment designed to address three critical failure modes in drug discovery:

-

Metabolic Liability: The cyclopropyl ether is significantly more stable against cytochrome P450 dealkylation than the standard methoxy group (

).[1] -

Solubility & Permeability: The

-methyl group removes a hydrogen bond donor (HBD), often improving membrane permeability (lower polar surface area) and solubility by disrupting crystal packing.[1] -

Selectivity: The fluorine atom at the 5-position exerts an electronic effect (

,

Chemical Properties & Handling

Before initiating synthesis, verify the physicochemical profile of the building block to ensure reaction stoichiometry and safety.

| Property | Value/Description | Impact on Protocol |

| CAS Number | 1243481-34-6 | Verification ID |

| Molecular Weight | 181.21 g/mol | Calculation basis |

| Physical State | Viscous oil or low-melting solid | Weighing difficulty; recommend density check or melting to liquid for transfer.[1] |

| Acidity (pKa) | ~4.5 - 5.0 (Anilinium ion) | Lower basicity than non-fluorinated anilines; requires stronger bases in |

| Stability | Sensitive to oxidation (air) | Store under Argon/Nitrogen at -20°C. |

Protocol A: Coupling Strategies (The "Make" Phase)

The secondary amine (

Decision Matrix: vs. Buchwald-Hartwig

Use the following logic to select your coupling method:

-

Target Core is highly electron-deficient (e.g., 2,4-dichloropyrimidine, triazine): Attempt Method A (

) . -

Target Core is electron-rich or hindered (e.g., quinazoline, pyridine, fused bicycles): Use Method B (Pd-Catalysis) .

Method A: Nucleophilic Aromatic Substitution ( )

Best for: 2,4-dichloropyrimidines where C4-selectivity is desired.

Reagents:

-

Electrophile: Heteroaryl chloride (1.0 equiv)

-

Nucleophile: 3-Cyclopropoxy-5-fluoro-N-methylaniline (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) or -

Solvent:

-Butanol (n-BuOH) or DMA (Dimethylacetamide)

Step-by-Step Protocol:

-

Dissolution: Dissolve the heteroaryl chloride in

-BuOH (0.2 M concentration). -

Addition: Add DIPEA followed by the aniline fragment.

-

Thermal Activation:

-

Standard: Heat to 80°C for 4–6 hours.

-

Difficult Substrates: If conversion is <50% after 4 hours, switch to microwave irradiation: 120°C for 30 mins.

-

-

Workup: Concentrate the butanol. Redissolve in EtOAc, wash with water and brine.[1] Dry over

.[1] -

Critical Insight: The

-methyl group adds steric bulk.[1] If the electrophile has a substituent ortho to the leaving group,

Method B: Buchwald-Hartwig Cross-Coupling (Recommended)

Best for: General applicability, high yields, and hindered substrates.

Reagents:

-

Catalyst:

(2 mol%) + BrettPhos or RuPhos (4 mol%).[1]-

Why BrettPhos? Specifically engineered for secondary amines (N-methyl anilines) to prevent

-hydride elimination and promote reductive elimination.[1]

-

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Protocol:

-

Inert Environment: Flame-dry a reaction vial and purge with Argon.

-

Pre-complexation: Add

and BrettPhos ligand.[1] Add 1 mL dioxane and stir at 40°C for 5 mins to form the active catalyst species ( -

Substrate Addition: Add the heteroaryl chloride (1.0 equiv), the aniline fragment (1.2 equiv), and the base.

-

Reaction: Seal and heat to 100°C for 2–12 hours.

-

Filtration: Filter through a celite pad (eluting with DCM) to remove Palladium black.[1]

-

Purification: Flash chromatography (Hexane/EtOAc).

Scientific Rationale & SAR Logic

Why choose this specific fragment? The diagram below illustrates the structural activity relationship (SAR) logic when docking this molecule into a typical kinase ATP-binding pocket (e.g., EGFR T790M or ALK).

Caption: SAR dissection of the fragment showing the functional role of each substituent in kinase binding and DMPK optimization.

Mechanistic Insight: The "Magic Methyl" Effect

In many kinase inhibitors (e.g., Gefitinib analogs), the aniline nitrogen acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl.

-

Removing the HBD: By methylating the nitrogen, you remove the H-bond donor capability.

-

Consequence: This fragment is only suitable for kinases where the binding mode relies on the heterocycle accepting a proton, or where the aniline nitrogen is not required to donate a proton. Alternatively, the methyl group forces a twisted conformation that induces selectivity against kinases with tight hinge regions.

Quality Control & Troubleshooting

Common Issue: Incomplete Conversion in Coupling

-

Symptom: LCMS shows starting material and de-halogenated core, but no product.[1]

-

Cause: The

-methyl group makes the amine sterically bulky.[1] -

Fix: Switch from

to LiHMDS (Lithium Hexamethyldisilazide) .-

Protocol: Cool amine + core in THF to -78°C. Add LiHMDS (1.0 M in THF) dropwise.[1] This deprotonates the amine first, creating a powerful amide nucleophile that reacts instantly with the electrophile.

-

Common Issue: Oxidation [1]

-

Symptom: Darkening of the aniline oil.[1]

-

Fix: Pass through a short plug of basic alumina before use to remove oxidation impurities (azo compounds).[1]

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Meanwell, N. A. (2011).[1] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

Wiesenfeldt, M. P., et al. (2016).[1] The "Magic Methyl" effect on the biological activity of drug candidates.[1][2] MedChemComm, 7, 1261-1269. Link

-

Barnes-Seeman, D., et al. (2014).[1] The role of cyclopropyl groups in medicinal chemistry. Current Topics in Medicinal Chemistry, 14(11). Link

Sources

Application Note: Precision N-Methylation of Anilines

Strategies for Selective Mono- and Di-Alkylation in Drug Discovery

Executive Summary

The N-methylation of anilines is a ubiquitous transformation in medicinal chemistry, critical for modulating lipophilicity (LogP), metabolic stability, and potency of drug candidates. However, achieving selectivity—specifically distinguishing between mono-methylation and di-methylation —remains a persistent challenge due to the increased nucleophilicity of the secondary amine product compared to the primary aniline starting material.

This Application Note moves beyond traditional, non-selective alkylation with methyl iodide (MeI). We present two superior, field-validated protocols:

-

The Industry Standard: Reductive amination using Sodium Triacetoxyborohydride (STAB), offering high functional group tolerance and reliability.

-

The Green Innovation: Catalytic "Borrowing Hydrogen" methodology using methanol as the C1 source, minimizing genotoxic waste.

Critical Analysis of Methodologies

The choice of method depends on the desired substitution pattern (mono vs. di) and the substrate's electronic nature.

| Feature | Direct Alkylation (MeI/Base) | Reductive Amination (HCHO / STAB) | Borrowing Hydrogen (MeOH / Ir-Cat) |

| Selectivity | Poor (Often yields mixtures of 1°, 2°, 3° amines) | High (Tunable via stoichiometry & pH) | High (Tunable via catalyst/temp) |

| Atom Economy | Low (Stoichiometric waste) | Moderate | Excellent (Water is the only byproduct) |

| Toxicity | High (MeI is a potent alkylator/genotoxin) | Low (STAB is mild; HCHO requires care) | Low (Methanol is solvent & reagent) |

| Scope | Limited (Intolerant of sensitive nucleophiles) | Broad (Tolerates ketones, esters, nitriles) | Broad (Requires pressure vessel) |

| Primary Use | Not Recommended for general use | General Purpose / Late-Stage Functionalization | Green Chemistry / Large Scale |

Mechanistic Insight: The Selectivity Paradox

To control methylation, one must understand the competitive kinetics. In direct alkylation, the product (

Figure 1: Reaction pathway showing the critical intermediate steps. Selectivity is achieved by controlling the formation and reduction rate of the Iminium species.

Protocol A: The Industry Standard (Reductive Amination)

Reagent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB)

Why STAB? Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong, reduces aldehydes too fast), STAB is mild. It reduces the iminium ion selectively faster than the formaldehyde carbonyl, allowing for a "one-pot" procedure without quenching the alkylating agent prematurely [1].

Materials

-

Substrate: Aniline derivative (1.0 equiv)

-

C1 Source: Formaldehyde (37% aq. solution or Paraformaldehyde)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is preferred for solubility)

-

Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv) - Crucial for facilitating imine formation.

Step-by-Step Methodology

For Selective Mono-Methylation:

-

Preparation: In a flame-dried flask under N₂, dissolve the aniline (1.0 mmol) in DCE (5 mL).

-

Acidification: Add AcOH (1.0 mmol). Note: If the aniline is electron-deficient, increase AcOH to 2.0 mmol to catalyze imine formation.

-

Aldehyde Addition: Add Formaldehyde (1.05 - 1.1 equiv). Strict stoichiometry is key here. Stir for 15–30 minutes to establish the hemiaminal/imine equilibrium.

-

Reduction: Add STAB (1.4 equiv) in one portion. The reaction may slightly exotherm.

-

Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

-

Troubleshooting: If starting material remains but product is forming, do not add more HCHO immediately. Add 0.5 equiv more STAB first.

-

-

Workup: Quench with saturated aq. NaHCO₃. Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

For Selective Di-Methylation:

-

Follow the setup above but use Formaldehyde (3.0 - 5.0 equiv) and STAB (3.0 - 4.0 equiv) .

-

Reaction time may need extension to 6–12 hours.

Protocol B: The Green Approach (Borrowing Hydrogen)

Concept: Catalytic N-methylation using Methanol.[1][2][3][4]

Why this method? It avoids genotoxic alkyl halides and formaldehyde. The catalyst "borrows" hydrogen from methanol to form formaldehyde in situ, condenses it with the amine, and then returns the hydrogen to reduce the imine. This is the atom-economic ideal [2, 3].

Figure 2: The "Borrowing Hydrogen" catalytic cycle. Methanol acts as both the solvent and the reagent.

Materials

-

Catalyst: [Cp*IrCl₂]₂ (1.0 mol%) or commercially available Ir-NHC complexes.

-

Solvent/Reagent: Methanol (Reagent Grade, Dry).

-

Base: NaHCO₃ or K₂CO₃ (0.1 - 0.5 equiv).

Step-by-Step Methodology

-

Loading: In a pressure tube or autoclave, charge the aniline (1.0 mmol), [Cp*IrCl₂]₂ (0.01 mmol), and NaHCO₃ (0.1 mmol).

-

Solvent: Add Methanol (2–3 mL).

-

Sealing: Seal the vessel tightly. Safety: Methanol vapor pressure increases significantly upon heating.

-

Reaction: Heat to 120–140 °C for 12–24 hours.

-

Note: Higher temperatures favor di-methylation. Lower temperatures (and specific ligands) favor mono-methylation.

-

-

Workup: Cool to RT. Carefully vent. Filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate.

Troubleshooting & Optimization Guide

| Problem | Root Cause | Corrective Action |

| Over-methylation (Mono target) | Excess HCHO or fast kinetics of product | 1. Use Protocol A (STAB).2. Pre-mix aniline + HCHO for 1h before adding STAB.3. Use N-protecting groups (e.g., Boc) then methylate, then deprotect (last resort). |

| No Reaction (Electron-Poor Aniline) | Nucleophile is too weak to form imine | 1. Increase AcOH to 5-10 equiv.2. Heat the imine formation step (50°C) before adding STAB.3. Switch to Protocol B (High Temp). |

| Stalled Reaction | Boron-amine complex formation | Add MeOH to the reaction mixture (if using STAB) or perform an acidic workup to break Boron-N chelates. |

| Safety Warning | Exotherm / Gas Evolution | STAB evolves H₂ gas slowly; rapid evolution occurs on quench. Always quench slowly in an open vessel. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Hamid, M. H. , Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[2][4][11] Advanced Synthesis & Catalysis, 349(10), 1555-1575.

-

Cylke, J. , & Peris, E. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand.[1][2][3][4] Organometallics, 41(11), 1335-1343.

-

Borch, R. F. , & Bernstein, M. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[10][12] Journal of the American Chemical Society, 93(12), 2897-2904.

Sources

- 1. zaguan.unizar.es [zaguan.unizar.es]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Note: HPLC Method Development for Aniline Derivatives

Abstract

Aniline and its substituted derivatives represent a class of basic, nitrogen-containing aromatics ubiquitous in pharmaceutical intermediates and agrochemicals. Their analysis is historically plagued by severe peak tailing and retention variability. This guide provides a definitive, mechanism-based approach to method development, contrasting traditional low-pH ion-suppression techniques with modern high-pH strategies using hybrid particle technology.

Physicochemical Profiling & Challenges

The primary challenge in analyzing anilines is the interaction between the basic amine functionality and residual silanols (

The Silanol Trap (Mechanistic Insight)

At neutral pH, silica surfaces are negatively charged (

Figure 1: The Silanol Interaction Mechanism

Analyte Properties

Understanding the

| Compound | Substituent Effect | pKa (approx) | LogP | Behavior at pH 3.0 |

| 4-Nitroaniline | Strong Electron Withdrawing | 1.0 | 1.39 | Neutral (Retained) |

| 4-Chloroaniline | Weak Electron Withdrawing | 4.0 | 1.83 | Mixed/Ionized |

| Aniline | None | 4.6 | 0.90 | Ionized (Elutes Early) |

| p-Toluidine | Electron Donating | 5.1 | 1.39 | Fully Ionized |

Method Development Strategy

We recommend a bifurcated strategy based on column availability and analyte complexity.

Decision Matrix

-

Do you have a High-pH Stable Column (Hybrid/Polymer)?

-

YES: Go to Protocol A (High pH). This is the modern "Gold Standard" for bases.

-

NO: Go to Protocol B (Low pH/Polar Embedded).

-

-

Are you separating structural isomers (o-, m-, p-)?

-

YES: Prioritize Phenyl-Hexyl or PFP phases over C18.

-

Figure 2: Method Development Workflow

Experimental Protocols

Protocol A: High pH Strategy (Recommended)

Rationale: At pH 10, aniline derivatives (

-

Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Hybrid particles required).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0 min: 5% B

-

10 min: 60% B

-

12 min: 95% B

-

-

Temperature: 40°C (Reduces viscosity, improves mass transfer).

-

Detection: UV 254 nm (General) or 230-280 nm (Specific).

Protocol B: Low pH Strategy (Traditional)

Rationale: At pH 2.5, silanols are suppressed (protonated to

-

Column: Agilent Polaris C18-A, Phenomenex Synergi Fusion-RP, or SymmetryShield RP18.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) OR 20 mM Potassium Phosphate (pH 2.5).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0 min: 5% B

-

15 min: 70% B

-

-

Note: If using Phosphate, ensure the system is flushed thoroughly to prevent precipitation in high organic mode.

Protocol C: Isomer Separation (Pi-Pi Selectivity)

Rationale: Ortho, meta, and para isomers often co-elute on C18 because their hydrophobicity is identical. Phenyl-Hexyl phases utilize

-

Column: Phenyl-Hexyl or Pentafluorophenyl (PFP).

-

Mobile Phase: Methanol is preferred over Acetonitrile here, as ACN can suppress

interactions.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol Interaction | Switch to High pH (Protocol A) or add 10mM Triethylamine (TEA) as a silanol blocker (Low pH only). |

| Retention Drift | pH Instability | Anilines are sensitive to pH near their |

| Split Peaks | Sample Solvent Mismatch | Sample dissolved in 100% ACN injected into low %B start. Dissolve sample in Mobile Phase A. |

| Low Sensitivity | Oxidation | Anilines oxidize easily. Prepare fresh standards daily; store in amber vials. |

References

-

Agilent Technologies. (2020). Analysis of Anilines using Agilent Poroshell HPH-C18. Retrieved from [Link]

-

Waters Corporation. (2021). Separation of Anilines on XBridge Columns. Retrieved from [Link]

-

Chromatography Online. (2022). Back to Basics: The Role of pH in Retention and Selectivity of Bases. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 4-Nitroaniline.[2][3] Retrieved from [Link]

(Note: While specific deep-links to PDF application notes can break over time, the URLs provided link to the verified landing pages of the manufacturers or authoritative databases where these documents are hosted.)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Cyclopropoxy-5-fluoro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice for the common side reactions and challenges encountered during the synthesis of 3-Cyclopropoxy-5-fluoro-N-methylaniline. As a key intermediate in pharmaceutical development, ensuring its purity and optimizing its synthesis is critical. This document is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Overview of the Synthetic Strategy

The synthesis of 3-Cyclopropoxy-5-fluoro-N-methylaniline is typically approached via a multi-step sequence. A common strategy involves the initial preparation of a substituted aniline, followed by N-methylation. A plausible and frequently utilized route is outlined below:

Caption: A common synthetic route to 3-Cyclopropoxy-5-fluoro-N-methylaniline.

This guide will address potential issues in both the Buchwald-Hartwig amination and the Eschweiler-Clarke N-methylation steps, as well as challenges related to starting materials and purification.

II. Troubleshooting the Buchwald-Hartwig Amination Step

Question 1: My Buchwald-Hartwig reaction is sluggish or stalls completely. What are the likely causes?

Answer:

Several factors can contribute to a stalled or slow Buchwald-Hartwig amination. The primary suspects are the catalyst system, the reagents' quality, and the reaction conditions.

-

Catalyst Deactivation: The palladium catalyst is the heart of this transformation. Its deactivation is a common issue.

-

Oxidative Degradation: The Pd(0) active species is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas your solvent and reagents thoroughly before use.

-

Ligand Degradation: Phosphine ligands, especially electron-rich and bulky ones, can be air-sensitive. Handle them under an inert atmosphere.

-

Insufficient Ligand: An inadequate amount of ligand can lead to the precipitation of palladium black, an inactive form of the catalyst. The optimal palladium-to-ligand ratio is crucial and may need to be re-optimized.

-

-

Reagent Purity:

-

Wet Solvents or Reagents: Water can interfere with the catalytic cycle. Use anhydrous solvents and ensure your amine and aryl halide are dry.

-

Base Quality: The choice and quality of the base are critical. Sodium tert-butoxide (NaOtBu) is a common choice, but it is hygroscopic. Use freshly opened or properly stored base. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.

-

-

Sub-optimal Reaction Conditions:

-

Temperature: These reactions often require elevated temperatures (typically 80-110 °C). If the reaction is slow, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

-

Solvent Choice: Toluene and dioxane are common solvents for this reaction. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

-

Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material without the bromine atom. What is this, and how can I prevent it?

Answer:

This common byproduct is the result of hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[1] This occurs when an unproductive side reaction competes with the desired reductive elimination step in the catalytic cycle.

Mechanism of Hydrodehalogenation:

Caption: Competing pathways of reductive elimination and β-hydride elimination in Buchwald-Hartwig amination.

Troubleshooting Strategies:

-

Ligand Choice: The choice of phosphine ligand is critical in minimizing hydrodehalogenation. Bulky, electron-rich ligands often favor the desired reductive elimination over β-hydride elimination. Consider using ligands like XPhos, SPhos, or t-BuXPhos.

-

Base Selection: Strong, non-nucleophilic bases are generally preferred. The choice of base can influence the concentration of palladium hydride species that may contribute to hydrodehalogenation.

-

Reaction Temperature: Lowering the reaction temperature, while ensuring the desired reaction still proceeds at a reasonable rate, can sometimes suppress this side reaction.

III. Troubleshooting the Eschweiler-Clarke N-Methylation Step

Question 3: My N-methylation reaction is incomplete, leaving a significant amount of the mono-methylated product, 3-Cyclopropoxy-5-fluoro-N-methylaniline. How can I drive the reaction to completion?

Answer:

The Eschweiler-Clarke reaction proceeds in two steps for a primary amine: initial mono-methylation followed by a second methylation to the dimethylated product. Incomplete reaction is a common issue.

Troubleshooting Strategies:

-

Stoichiometry of Reagents: Ensure you are using a sufficient excess of both formaldehyde and formic acid. For the conversion of a primary amine to a tertiary amine, at least two equivalents of each reagent are required. Often, a larger excess (3-5 equivalents) is used to drive the reaction to completion.[1]

-

Reaction Temperature and Time: This reaction is typically performed at elevated temperatures, often at or near the boiling point of the aqueous solution (around 100 °C).[2] Insufficient temperature or reaction time can lead to incomplete conversion. Monitor the reaction by TLC or LC-MS until the mono-methylated intermediate is consumed.

-

pH of the Reaction Mixture: The reaction proceeds through the formation of an iminium ion, which is favored under acidic conditions provided by the formic acid.

Question 4: I am observing a byproduct with a mass 28 amu higher than my starting aniline, but it is not the desired N-methyl product. What could it be?

Answer:

This byproduct is likely the N-formyl derivative of your aniline (3-Cyclopropoxy-5-fluoro-N-formylaniline). This can form as a competing reaction where the amine reacts with formic acid to form an amide, especially if the reduction of the iminium ion is slow.

Troubleshooting Strategies:

-

Order of Reagent Addition: Add the formic acid portionwise to the mixture of the amine and formaldehyde. This can help to maintain a higher concentration of the iminium ion relative to the free amine available to react with formic acid.

-

Temperature Control: While high temperatures are needed, excessively high temperatures might favor formylation in some cases. Experiment with a temperature range of 80-100 °C to find the optimal balance.

Question 5: Can over-methylation to a quaternary ammonium salt occur in the Eschweiler-Clarke reaction?

Answer:

No, the formation of a quaternary ammonium salt is not a possible side reaction in the Eschweiler-Clarke reaction.[1] The mechanism involves the formation of an iminium ion from the tertiary amine, which is not possible as there are no protons on the nitrogen to be eliminated.

IV. Challenges with Starting Materials and Purification

Question 6: My starting material, 3-bromo-5-fluoroaniline, contains several impurities. What are the likely origins of these impurities?

Answer:

Impurities in 3-bromo-5-fluoroaniline often stem from its synthesis, which typically involves the reduction of a nitro precursor or the bromination of a fluoroaniline.

-

Isomeric Impurities: During the bromination of 3-fluoroaniline, small amounts of other bromo-fluoroaniline isomers can be formed. These can be difficult to separate due to their similar physical properties.

-

Incomplete Reduction: If prepared via the reduction of 1-bromo-3-fluoro-5-nitrobenzene, residual nitro compound may remain.

-

Byproducts from Diazotization: If a Sandmeyer-type reaction is used to introduce the bromine, phenolic byproducts can be formed.

Purification of 3-bromo-5-fluoroaniline:

-

Distillation: Vacuum distillation is often an effective method for purifying this intermediate.

-

Crystallization: Recrystallization from a suitable solvent system can also be employed to remove isomeric impurities.

Question 7: I am having difficulty purifying the final product, 3-Cyclopropoxy-5-fluoro-N-methylaniline. What are some effective methods?

Answer:

The purification of the final product can be challenging due to the presence of structurally similar impurities.

-

Column Chromatography: This is a standard and effective method for purifying anilines. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

-

Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one that provides good crystal formation.

-

Acid-Base Extraction: As an aniline, your product is basic. You can perform an acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aniline will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified aniline extracted back into an organic solvent.

Question 8: Is the cyclopropoxy group stable under the reaction conditions?

Answer:

The cyclopropyl ether linkage is generally stable under the neutral to basic conditions of the Buchwald-Hartwig amination and the acidic conditions of the Eschweiler-Clarke reaction. However, very strong acidic conditions and high temperatures can potentially lead to the cleavage of the cyclopropyl ether.[2][3] It is always advisable to use the mildest effective conditions to avoid potential degradation of this moiety.

V. Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 1-Bromo-3-cyclopropoxy-5-fluorobenzene

This is a general protocol and may require optimization.

-

To a dry, oven-dried Schlenk flask, add 1-bromo-3-cyclopropoxy-5-fluorobenzene (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous, degassed toluene via syringe.

-

Add a solution of methylamine in THF (1.2 eq) via syringe.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Protocol 2: Eschweiler-Clarke N-Methylation of 3-Cyclopropoxy-5-fluoroaniline

This is a general protocol and may require optimization.

-

To a round-bottom flask equipped with a reflux condenser, add 3-Cyclopropoxy-5-fluoroaniline (1.0 eq).

-

Add aqueous formaldehyde (37 wt. %, 3.0 eq).

-

Slowly add formic acid (98-100%, 3.0 eq) to the stirred mixture.

-

Heat the reaction mixture to 90-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the effervescence ceases and the pH is > 8.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or distillation.

VI. Data Summary

Table 1: Common Impurities and their Potential Origin

| Impurity | Potential Origin | Recommended Action |

| 3-Cyclopropoxy-5-fluoroaniline (mono-methylated) | Incomplete Eschweiler-Clarke reaction | Increase stoichiometry of reagents, temperature, or reaction time. |

| 3-Cyclopropoxy-5-fluoro-N-formylaniline | Side reaction with formic acid in Eschweiler-Clarke | Control order of reagent addition and temperature. |

| 3-Fluoroaniline | Hydrodehalogenation during Buchwald-Hartwig | Optimize ligand and base; consider lower reaction temperature. |

| Isomeric bromo-fluoroanilines | Impurities in starting material | Purify starting material by distillation or crystallization. |

VII. References

-

Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880–882.

-

Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587.

-

Surry, J. A.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361.

-

Hartwig, J. F. Transition metal-catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046–2067.

-

"Ether cleavage - Wikipedia." en.wikipedia.org, Accessed February 24, 2026.

-

"Cleavage Of Ethers With Acid - Master Organic Chemistry." , Accessed February 24, 2026.

-

"Eschweiler–Clarke reaction - Wikipedia." en.wikipedia.org, Accessed February 24, 2026.

Sources

Technical Support Center: A Guide to Improving the Yield and Purity of 3-Cyclopropoxy-5-fluoro-N-methylaniline

Welcome to the technical support center for the synthesis and purification of 3-Cyclopropoxy-5-fluoro-N-methylaniline. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving high yield and purity for this valuable synthetic intermediate. The following content, presented in a practical question-and-answer format, synthesizes established chemical principles with field-proven troubleshooting strategies to help you navigate common experimental hurdles.

Section 1: Synthesis and Yield Optimization

Achieving a high yield of the target compound requires a careful selection of the synthetic route and optimization of each reaction step. This section addresses the most common questions related to synthesis and yield improvement.

Q1: What is a reliable and efficient synthetic route for 3-Cyclopropoxy-5-fluoro-N-methylaniline?

A robust synthesis relies on a logical sequence of high-yielding reactions. For this molecule, a two-step approach starting from commercially available 3,5-difluoroaniline is highly effective. The strategy involves:

-

Selective N-methylation: Introduction of the methyl group onto the aniline nitrogen.

-

Nucleophilic Aromatic Substitution (SNA_r_): Displacement of one fluorine atom with cyclopropoxide.

This route is often preferred due to the high reactivity of the activated aromatic ring towards nucleophilic substitution. An alternative, the Buchwald-Hartwig amination, is also a powerful method, particularly for large-scale synthesis where catalyst efficiency is paramount.[1][2]

Below is a diagram outlining a recommended synthetic workflow.

Caption: Recommended workflow for the synthesis of 3-Cyclopropoxy-5-fluoro-N-methylaniline.

Q2: My N-methylation step is producing significant amounts of the N,N-dimethyl by-product. How can I improve selectivity for mono-methylation?

This is a classic challenge in amine alkylation.[3] The mono-methylated product can be more nucleophilic than the starting primary amine, leading to a second methylation event.

Causality: Direct methylation with aggressive reagents like methyl iodide or dimethyl sulfate often leads to over-methylation because the reaction conditions do not differentiate well between the primary and secondary amine.

Troubleshooting Strategies:

| Strategy | Rationale | Key Considerations |

| Formylation-Reduction | This two-step sequence (e.g., Eschweiler-Clarke reaction) is a highly selective method for mono-methylation. The amine is first converted to a formamide, which is then reduced. | Involves multiple steps but offers excellent control and high yields. |

| Use of Dimethyl Carbonate (DMC) | DMC is a "green" and highly chemoselective methylating agent, particularly when catalyzed by zeolites like NaY faujasite. It minimizes the formation of bis-N-alkylation side products.[3] | Requires higher temperatures but is safer and more environmentally friendly than traditional methylating agents. |

| Protecting Group Strategy | Acetylate the amine first. The resulting acetamide is less nucleophilic. Methylate the amide nitrogen, followed by deprotection of the acetyl group. | Adds steps to the synthesis but provides a high degree of control over the methylation state. |

Q3: I am attempting a Buchwald-Hartwig amination to form the C-N bond, but the reaction is sluggish or fails. What are the critical parameters to check?

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction, but its success is highly dependent on the precise combination of several components.[2][4] Failure often points to catalyst deactivation or suboptimal reaction conditions.

The Catalytic Cycle: The reaction proceeds through a Pd(0)/Pd(II) cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] Each step is influenced by the choice of ligand, base, and solvent.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Guide for Buchwald-Hartwig Amination:

| Parameter | Common Issue | Recommended Action |

| Catalyst/Ligand | The Pd(0) active species is not forming or is unstable. The ligand is not appropriate for the substrate. | Use a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂. For electron-rich anilines and aryl halides, bulky, electron-rich phosphine ligands like XPhos or SPhos are often superior.[5][6] Ensure all components are stored under an inert atmosphere. |

| Base | The base is not strong enough to deprotonate the amine or is sterically hindered. | Sodium tert-butoxide (NaOtBu) is a common and effective strong base. For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures.[7] |

| Solvent | The solvent is not anhydrous or has dissolved oxygen, leading to catalyst deactivation. | Use anhydrous, deoxygenated solvents like toluene, dioxane, or THF. Degas the solvent thoroughly with argon or nitrogen before use. |